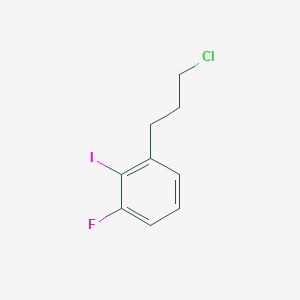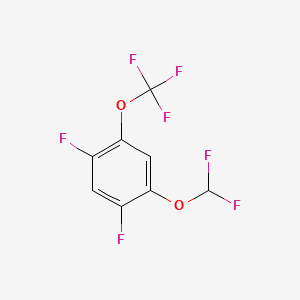
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: These reactions can modify the oxidation state of the compound, although specific conditions and reagents are required.
Coupling reactions: The aromatic ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Hydrogen fluoride-pyridine: Used in the formation of trifluoromethyl ethers.
1,3-Dibromo-5,5-dimethylhydantoin: Employed in the synthesis of trifluoromethyl ethers.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:
Pharmaceuticals: Fluorinated compounds are often used in drug development due to their enhanced metabolic stability and bioavailability.
Agrochemicals: The compound’s properties make it suitable for use in pesticides and herbicides.
Materials science: It can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorine atoms and methoxy groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, in pharmaceuticals, the compound may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,5-Difluoro-2-difluoromethoxy-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its fluorine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H3F7O2 |
|---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,4-difluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H |
InChI Key |
FTISSPFHUPNXDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


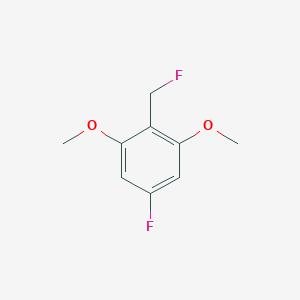
![1,1-dimethylethyl N-[cis-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B14062318.png)
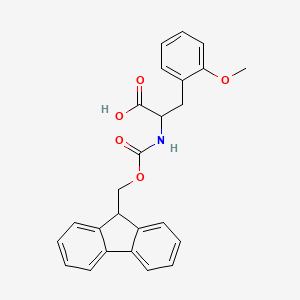
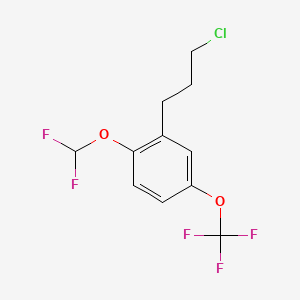
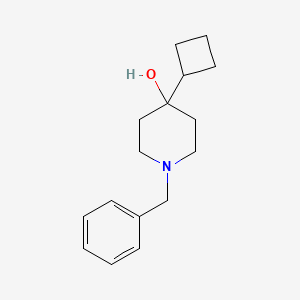

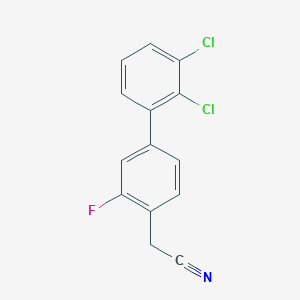
![5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B14062345.png)
![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
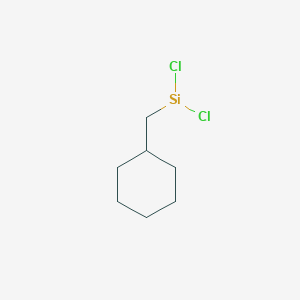
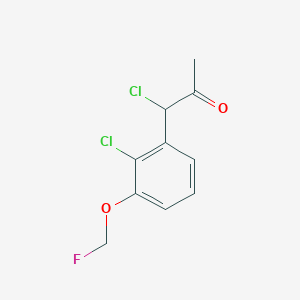
![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)
